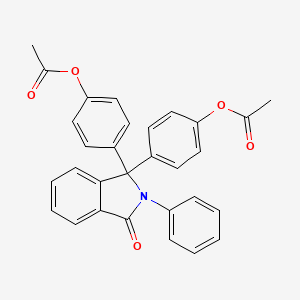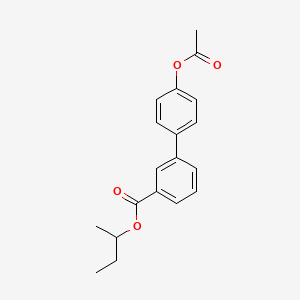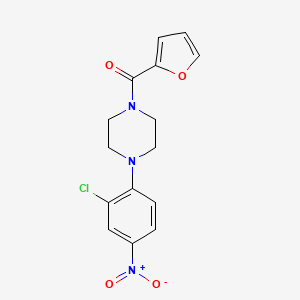![molecular formula C22H15FN2O3 B4899797 2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4899797.png)
2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile, also known as FSN-0503, is a synthetic compound that belongs to the acrylonitrile class of molecules. It is a potent and selective inhibitor of the protein-protein interaction between the tumor suppressor p53 and its negative regulator MDM2. This interaction is crucial for the regulation of the p53 pathway, which plays a critical role in preventing the development and progression of cancer.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile has been extensively studied for its potential as a therapeutic agent for cancer. The p53 pathway is frequently disrupted in cancer cells, leading to uncontrolled cell growth and proliferation. MDM2 is overexpressed in many types of cancer and acts as a negative regulator of p53, preventing its activation and allowing cancer cells to evade apoptosis. This compound has been shown to selectively inhibit the interaction between p53 and MDM2, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. This makes this compound a promising candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile involves the disruption of the protein-protein interaction between p53 and MDM2. The crystal structure of this compound bound to MDM2 has been solved, revealing the binding site and mode of action of the compound. This compound binds to a hydrophobic pocket on the surface of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective activity against the p53-MDM2 interaction. In cell-based assays, this compound induces the activation of p53 and apoptosis in cancer cells with wild-type p53, but not in cells with mutant p53 or normal cells. This selectivity is important for the development of cancer therapeutics, as it minimizes the potential for off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile has several advantages for lab experiments. It is a well-characterized compound with a defined mechanism of action and good pharmacokinetic properties. It is also highly selective for the p53-MDM2 interaction, which minimizes the potential for off-target effects and toxicity. However, this compound is a synthetic compound and may not accurately reflect the complexity of the p53 pathway in vivo. It is also a potent inhibitor of the p53-MDM2 interaction, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity. Another area is the investigation of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, the use of this compound as a tool compound for the study of the p53 pathway and its role in cancer biology is an important area of research. Overall, this compound has the potential to be a valuable tool for cancer research and the development of new cancer therapies.
Méthodes De Synthèse
2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile was first synthesized by a team of researchers led by Dr. Masahiro Goshima at the University of Tokyo in 2012. The synthesis method involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of a 4-nitrobenzyl ether with a 3-fluorophenylacetylene to form the desired acrylonitrile product. The final compound is obtained in good yield and high purity using standard purification techniques.
Propriétés
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-20-3-1-2-18(13-20)19(14-24)12-16-6-10-22(11-7-16)28-15-17-4-8-21(9-5-17)25(26)27/h1-13H,15H2/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIKNGXQEKIUMR-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)

![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899776.png)


![ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4899792.png)
![potassium [2-hydroxy-3-(1-piperazinyl)propyl]methylsulfamate](/img/structure/B4899806.png)
![4,4'-[(5-chloro-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4899811.png)
![5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899818.png)

![5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899829.png)